4-Ethyl-2-isopropoxy-benzonitrile
Description
4-Ethyl-2-isopropoxy-benzonitrile is a substituted benzonitrile derivative characterized by an ethyl group at the para position (C4) and an isopropoxy group at the ortho position (C2) relative to the nitrile functional group. This compound belongs to a broader class of aromatic nitriles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and bioactivity. The ethyl and isopropoxy substituents influence its electronic, steric, and solubility properties, distinguishing it from structurally related analogs.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-4-10-5-6-11(8-13)12(7-10)14-9(2)3/h5-7,9H,4H2,1-3H3 |
InChI Key |
VTCGQCUVCZZRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Diversity: this compound features an electron-donating isopropoxy group (C2) and a moderately electron-donating ethyl group (C4), which enhance solubility in polar solvents compared to non-polar analogs like 2-((4-ethylphenoxy)methyl)benzonitrile .
Molecular Weight and Polarity: The ethylphenoxy-methyl derivative (237.30 g/mol) has a higher molecular weight than this compound (189.26 g/mol) due to its extended phenoxy-methyl chain .
Synthetic Utility: this compound’s nitrile group enables further functionalization (e.g., hydrolysis to amides or reduction to amines), a trait shared with 2-((4-ethylphenoxy)methyl)benzonitrile . Compound 24’s triethylgermyl group suggests specialized applications in organometallic catalysis, diverging from the pharmaceutical focus of other analogs .
Pharmaceutical Relevance
- 2-((4-Ethylphenoxy)methyl)benzonitrile: Demonstrated intermediate utility in synthesizing anti-inflammatory agents, with a 2025 study highlighting its role in COX-2 inhibitor development .
Material Science and Catalysis
- Compound 24 : Exhibits unique reactivity in iridium-catalyzed C–H bond functionalization, enabling selective arylations in acetonitrile-based systems .
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